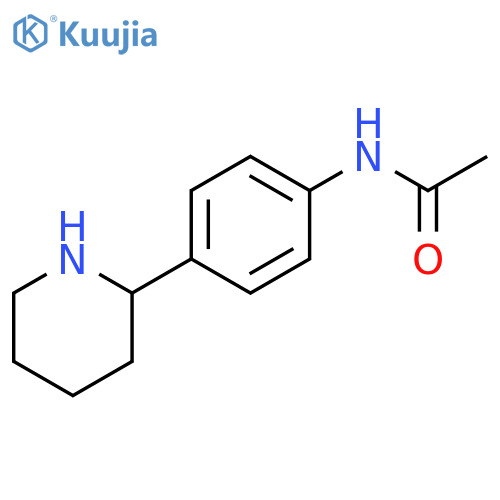Cas no 1270379-00-4 (N-4-(piperidin-2-yl)phenylacetamide)
N-4-(ピペリジン-2-イル)フェニルアセタミドは、ピペリジン環とフェニルアセタミド構造を有する有機化合物です。この化合物は、医薬品中間体としての応用が期待され、特に神経科学や薬理学研究におけるリガンド開発において注目されています。分子内に存在するピペリジン環は剛直な構造を提供し、一方でアセタミド部位は水素結合形成能を有するため、標的タンパク質との相互作用最適化に寄与します。高い化学的安定性と適度な脂溶性を示し、生体利用能の向上が可能です。また、構造修飾の余地が大きいため、薬理活性の微調整に適しています。

1270379-00-4 structure
商品名:N-4-(piperidin-2-yl)phenylacetamide
N-4-(piperidin-2-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-(piperidin-2-yl)phenyl)acetamide
- Acetamide, N-[4-(2-piperidinyl)phenyl]-
- 1270379-00-4
- N-4-(piperidin-2-yl)phenylacetamide
- MFCD18702945
- N-[4-(piperidin-2-yl)phenyl]acetamide
- EN300-1846859
-
- インチ: 1S/C13H18N2O/c1-10(16)15-12-7-5-11(6-8-12)13-4-2-3-9-14-13/h5-8,13-14H,2-4,9H2,1H3,(H,15,16)
- InChIKey: BDWZOPMIJLPUGZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C2CCCCN2)C=C1)(=O)C
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
N-4-(piperidin-2-yl)phenylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1846859-0.05g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 0.05g |
$1224.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-5.0g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 5g |
$4226.0 | 2023-06-02 | ||
| Enamine | EN300-1846859-0.5g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 0.5g |
$1399.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-1g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 1g |
$1458.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-0.1g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 0.1g |
$1283.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-1.0g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 1g |
$1458.0 | 2023-06-02 | ||
| Enamine | EN300-1846859-2.5g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 2.5g |
$2856.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-5g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 5g |
$4226.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-0.25g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 0.25g |
$1341.0 | 2023-09-19 | ||
| Enamine | EN300-1846859-10.0g |
N-[4-(piperidin-2-yl)phenyl]acetamide |
1270379-00-4 | 10g |
$6266.0 | 2023-06-02 |
N-4-(piperidin-2-yl)phenylacetamide 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
1270379-00-4 (N-4-(piperidin-2-yl)phenylacetamide) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
